N-(2-(5-ethylbenzo[b]thiophen-3-yl)ethyl)acetamide N-(2-(5-ethylbenzo[b]thiophen-3-yl)ethyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14494779
InChI: InChI=1S/C14H17NOS/c1-3-11-4-5-14-13(8-11)12(9-17-14)6-7-15-10(2)16/h4-5,8-9H,3,6-7H2,1-2H3,(H,15,16)
SMILES:
Molecular Formula: C14H17NOS
Molecular Weight: 247.36 g/mol

N-(2-(5-ethylbenzo[b]thiophen-3-yl)ethyl)acetamide

CAS No.:

Cat. No.: VC14494779

Molecular Formula: C14H17NOS

Molecular Weight: 247.36 g/mol

* For research use only. Not for human or veterinary use.

N-(2-(5-ethylbenzo[b]thiophen-3-yl)ethyl)acetamide -

Specification

Molecular Formula C14H17NOS
Molecular Weight 247.36 g/mol
IUPAC Name N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide
Standard InChI InChI=1S/C14H17NOS/c1-3-11-4-5-14-13(8-11)12(9-17-14)6-7-15-10(2)16/h4-5,8-9H,3,6-7H2,1-2H3,(H,15,16)
Standard InChI Key PICRXJDULXLJCZ-UHFFFAOYSA-N
Canonical SMILES CCC1=CC2=C(C=C1)SC=C2CCNC(=O)C

Introduction

Chemical Identity and Structural Features

Stereochemical Considerations

The compound is achiral, as confirmed by its SMILES string and absence of stereocenters . Conformational flexibility arises from the ethylacetamide side chain, which may adopt multiple rotameric states in solution. Molecular dynamics simulations of similar acetamide derivatives suggest that the amide group preferentially adopts trans configurations to minimize steric clashes .

Synthesis and Reaction Conditions

General Synthetic Route

The synthesis of N-(2-(5-ethylbenzo[b]thiophen-3-yl)ethyl)acetamide involves multi-step organic reactions, typically proceeding through:

  • Benzothiophene Core Construction: Friedel-Crafts alkylation or cyclization of thiophenol derivatives to form the benzo[b]thiophene skeleton.

  • Ethyl Substituent Introduction: Alkylation at the 5-position using ethyl halides or via cross-coupling reactions.

  • Acetamide Side Chain Attachment: Amidation of a pre-installed ethylamine group with acetyl chloride or acetic anhydride.

A hypothetical synthesis pathway derived from analogous compounds might involve:

  • Step 1: Condensation of 3-ethylthiophenol with acetylene derivatives under acidic conditions to form the benzo[b]thiophene core.

  • Step 2: Bromination at the 3-position, followed by nucleophilic substitution with ethylenediamine to introduce the amine-terminated side chain.

  • Step 3: Acetylation of the primary amine using acetic anhydride in dichloromethane (DCM) with pyridine as a catalyst.

Optimization Challenges

Critical parameters affecting yield and purity include:

  • Temperature Control: Excessive heat during cyclization may lead to ring-opening or polymerization.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but complicate purification.

  • Purification Methods: Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures are standard .

Reported yields for analogous syntheses range from 56–81%, with final purities exceeding 95% as confirmed by HPLC .

Computational and Physicochemical Profiling

Lipophilicity and Solubility

The compound’s predicted LogP of 3.2 indicates moderate lipophilicity, suitable for passive diffusion across biological membranes . Aqueous solubility is limited (~0.1 mg/mL at 25°C), necessitating formulation with cosolvents (e.g., DMSO) for in vitro assays.

Pharmacokinetic Predictions

  • Absorption: High gastrointestinal absorption (Caco-2 permeability: ~15 × 10⁻⁶ cm/s).

  • Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation at the ethyl or acetamide groups.

  • Toxicity: Ames test predictions suggest low mutagenic risk, but hepatotoxicity alerts arise from the thiophene sulfur .

Biological Activities and Hypothesized Mechanisms

Benzothiophene-Dependent Bioactivity

While direct studies on N-(2-(5-ethylbenzo[b]thiophen-3-yl)ethyl)acetamide are sparse, its structural analogs demonstrate:

  • Epigenetic Modulation: Inhibition of bromodomain-containing protein 4 (BRD4) via π-π interactions with acetyl-lysine binding pockets .

  • Antiproliferative Effects: IC₅₀ values in the low micromolar range against leukemia cell lines (e.g., MV4-11) through downregulation of c-Myc and CDK6 .

  • Anti-inflammatory Activity: Suppression of NF-κB signaling in macrophage models, potentially mediated by thiophene-sulfur redox activity.

Structure-Activity Relationship (SAR) Insights

  • Ethyl Group: Enhances hydrophobic interactions with protein targets but may reduce metabolic stability.

  • Acetamide Chain: Serves as a

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